Cyclophosphamide

Catalog No.
S524737
CAS No.
6055-19-2
M.F
C7H15Cl2N2O2P
M. Wt
261.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclophosphamide

CAS Number

6055-19-2

Product Name

Cyclophosphamide

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

CMSMOCZEIVJLDB-UHFFFAOYSA-N

SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl.O

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
Soluble. 1-5 g/100 mL at 23 °C
1 in 25 parts water
1 in 1 parts alcohol
Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone
Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide.
In water, 40,000 ppm @ 20 °C
1.51e+01 g/L
Solubility in water, g/l at 20 °C: 40 (moderate)

Synonyms

(+,-)-2-(bis(2-Chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-Oxide Monohydrate, B 518, B-518, B518, Cyclophosphamide, Cyclophosphamide Anhydrous, Cyclophosphamide Monohydrate, Cyclophosphamide, (R)-Isomer, Cyclophosphamide, (S)-Isomer, Cyclophosphane, Cytophosphan, Cytophosphane, Cytoxan, Endoxan, Neosar, NSC 26271, NSC-26271, NSC26271, Procytox, Sendoxan

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Understanding Mechanisms of Action in Cancer Treatment

Cyclophosphamide is classified as an alkylating agent, a type of chemotherapy drug that disrupts cancer cell growth. Research continues to explore the precise mechanisms by which cyclophosphamide exerts its anti-tumor effects. Studies investigate how cyclophosphamide interacts with DNA, leading to cell cycle arrest and ultimately cell death []. Additionally, research explores how cyclophosphamide can suppress tumor growth by affecting the tumor microenvironment [].

Development of New Treatment Strategies

Due to its established effectiveness and well-understood toxicity profile, cyclophosphamide is often used as a benchmark drug in clinical trials for new cancer therapies. Researchers compare the efficacy and safety of new drugs against cyclophosphamide to determine their potential for clinical use [].

Investigating Applications in Autoimmunity

Beyond cancer, cyclophosphamide's immunosuppressive properties make it a valuable tool for researchers studying autoimmune diseases. Studies investigate the effectiveness of cyclophosphamide in managing various autoimmune conditions, such as severe cases of rheumatoid arthritis and lupus [].

Cyclophosphamide is a synthetic compound classified as an alkylating agent, primarily used in the treatment of various cancers, including breast cancer, lymphoma, and leukemia. Its chemical formula is C₇H₁₅Cl₂N₂O₂P, and it appears as a fine white crystalline powder that is odorless with a slightly bitter taste . Cyclophosphamide acts by adding alkyl groups to DNA, which leads to cross-linking of DNA strands and ultimately inhibits cell division and induces apoptosis in rapidly dividing cells . Approved for medical use in the United States in 1959, it is included on the World Health Organization's List of Essential Medicines due to its significance in cancer treatment .

  • Cancer treatment: Cyclophosphamide's primary function in cancer therapy is to alkylate (add alkyl groups) to DNA bases in rapidly dividing cancer cells []. This alkylation disrupts DNA replication and causes cell death.
  • Immunosuppression: Cyclophosphamide suppresses the immune system by depleting lymphocytes (white blood cells) and inhibiting their proliferation []. This immunosuppressive effect is valuable in managing autoimmune diseases where the immune system attacks healthy tissues.
  • Toxicity

    Cyclophosphamide is a potent drug with several potential side effects, including bone marrow suppression (reduced blood cell production), nausea, vomiting, hair loss (alopecia), and increased risk of bladder cancer [, ]. Careful monitoring and dose adjustments are crucial to minimize these risks.

  • Flammability

    Cyclophosphamide is not flammable [].

  • Reactivity

    Cyclophosphamide can degrade in moist environments and should be handled with care to avoid exposure to moisture [].

The mechanism of action of cyclophosphamide involves its metabolism into active metabolites, primarily phosphoramide mustard and acrolein. Upon administration, cyclophosphamide is converted by hepatic enzymes, specifically cytochrome P450 isoforms, into hydroxycyclophosphamide, which then transforms into aldophosphamide. Aldophosphamide can further decompose into phosphoramide mustard and acrolein . The phosphoramide mustard is responsible for forming irreversible cross-links between guanine bases in DNA at the N-7 position, disrupting DNA replication and transcription processes .

Key Reactions

  • Cyclophosphamide → Hydroxycyclophosphamide (via cytochrome P450 enzymes)
  • Hydroxycyclophosphamide → Aldophosphamide
  • Aldophosphamide → Phosphoramide mustard + Acrolein

These reactions highlight the transformation of cyclophosphamide into its active forms that exert cytotoxic effects on cancer cells.

Cyclophosphamide exhibits significant biological activity as an antineoplastic agent. It functions by disrupting the normal processes of DNA replication and transcription through its alkylating properties. This disruption leads to cell death, particularly in rapidly dividing cells such as cancerous tissues. Additionally, cyclophosphamide has immunomodulatory effects that can enhance adaptive immune responses, making it useful not only in oncology but also in treating autoimmune diseases like multiple sclerosis .

Side Effects

While effective, cyclophosphamide can cause severe side effects including:

  • Hemorrhagic cystitis
  • Bone marrow suppression (leading to leukopenia and thrombocytopenia)
  • Gastrointestinal disturbances
  • Infertility and potential long-term risks of secondary malignancies .

Cyclophosphamide is synthesized through a multi-step process involving the reaction of nitrogen mustards with phosphorodichloridate. The synthesis typically includes:

  • Formation of the nitrogen mustard: Reaction of a primary amine with an alkyl halide.
  • Phosphorylation: The nitrogen mustard is treated with phosphorodichloridate to introduce the phosphorous component.
  • Cyclization: The resulting compound undergoes cyclization to form cyclophosphamide.

This synthetic pathway allows for the production of cyclophosphamide in a controlled manner suitable for pharmaceutical applications .

Cyclophosphamide is primarily used in the treatment of various cancers due to its potent cytotoxic effects. Its applications include:

  • Treatment of hematological malignancies (e.g., lymphomas and leukemias)
  • Adjuvant therapy for solid tumors (e.g., breast cancer)
  • Management of autoimmune conditions (e.g., systemic lupus erythematosus) due to its immunosuppressive properties .

Additionally, it is often used in combination with other chemotherapy agents to enhance therapeutic efficacy.

Cyclophosphamide's efficacy can be influenced by various drug interactions. For instance:

  • Co-administration with drugs like phenobarbital may enhance the metabolism of cyclophosphamide, potentially leading to increased clearance and reduced efficacy.
  • It may increase neurotoxic effects when combined with certain medications such as Alimemazine .

Monitoring interactions is crucial for optimizing treatment regimens involving cyclophosphamide.

Cyclophosphamide belongs to a class of compounds known as nitrogen mustards and alkylating agents. Here are some similar compounds:

Compound NameChemical StructureUnique Features
IfosfamideC₈H₁₄Cl₂N₂O₃PA derivative of cyclophosphamide with less toxicity; used mainly for soft tissue sarcomas.
MelphalanC₁₁H₁₁Cl₂NPrimarily used for multiple myeloma; less cross-reactivity with normal tissues compared to cyclophosphamide.
BusulfanC₁₄H₁₄O₄SUsed mainly for conditioning before stem cell transplants; has a different mechanism involving DNA cross-linking but less cellular specificity.

Uniqueness of Cyclophosphamide
Cyclophosphamide stands out due to its dual role as both an antineoplastic agent and an immunosuppressive drug. Its ability to be metabolized into different active forms allows for targeted therapeutic applications while also presenting significant side effects that necessitate careful management during treatment.

DNA Alkylation and Cross-Linking Dynamics

Phosphoramide Mustard-Mediated Guanine N-7 Adduct Formation

Cyclophosphamide requires hepatic bioactivation via cytochrome P450 enzymes, predominantly CYP2B6, to generate the cytotoxic metabolite phosphoramide mustard [1] [2]. This metabolite preferentially alkylates the N-7 position of guanine residues, forming both monoadducts (single guanine modifications) and interstrand crosslinks (covalent bonds between opposing DNA strands) [1] [2]. The latter, termed G-NOR-G adducts, constitute 5–10% of total DNA modifications but drive cytotoxicity by physically blocking replication fork progression [1] [3].

A comparative pharmacokinetic study in hematopoietic cell transplantation patients revealed that Fanconi anemia subjects receiving 5–10 mg/kg/day cyclophosphamide developed G-NOR-G adduct concentrations equivalent to non-Fanconi patients receiving 50–60 mg/kg/day [1]. When normalized for plasma cyclophosphamide exposure, Fanconi patients exhibited 15-fold higher adduct formation efficiency (p = 0.05), suggesting defective DNA repair potentiates crosslink accumulation [1].

Table 1: G-NOR-G Adduct Formation Relative to Cyclophosphamide Exposure

Patient GroupCyclophosphamide AUC (mcg/mL·hr)G-NOR-G AUC (adducts/10⁶ nucleotides·hr)Adduct Efficiency Ratio
Non-Fanconi515.3–961.019.0–425.30.02–0.64
Fanconi63.4–127.842.1–158.90.66–1.24

Data adapted from Fanconi anemia cohort analysis [1].

Phosphoramide mustard also forms atypical phosphate-linked adducts with 2'-deoxyguanosine 3'-monophosphate, detected via ³²P-postlabeling assays [3]. These non-canonical adducts may contribute to transcriptional interference through RNA polymerase obstruction [3].

RNA-Protein Synthesis Inhibition via Transcriptional Interference

Beyond DNA damage, phosphoramide mustard alkylates RNA guanine residues, generating intrastrand crosslinks that impede ribosomal translocation during translation [2]. In vitro models demonstrate 26–67% reduction in protein synthesis rates following cyclophosphamide exposure, correlating with RNA adduct density [2]. Transcriptional arrest occurs when RNA polymerase II stalls at DNA crosslink sites, preventing mRNA elongation [1]. This dual nucleic acid targeting creates synergistic inhibition of gene expression and cellular proliferation.

Immunomodulatory Pathways

Selective Depletion of Regulatory T-Cell Populations

Low-dose cyclophosphamide (50 mg twice daily) induces preferential apoptosis in CD4⁺CD25⁺FoxP3⁺ regulatory T cells (Tregs) through glutathione depletion and oxidative stress sensitization [5]. A phase I/II trial in metastatic colorectal cancer patients showed 40–60% reduction in circulating Tregs within 8 days of treatment initiation (p < 0.01) [5]. This depletion coincided with a 3.2-fold expansion of tumor-infiltrating CD8⁺ effector T cells, breaking peripheral immune tolerance [5].

Key Immunological Shift Post-Cyclophosphamide:

  • Treg frequency: 8.4% → 3.1% (day 22)
  • CD8⁺/Treg ratio: 2.5 → 7.8
  • Granzyme B⁺ T cells: 12% → 34%

Patients exhibiting >50% Treg reduction demonstrated significantly prolonged progression-free survival (HR = 0.29; 95% CI 0.12–0.69) [5].

Cytokine Profile Modulation: Th1/Th2 Axis Reprogramming

Cyclophosphamide shifts CD4⁺ T-helper cell polarization toward a Th1-dominant phenotype, increasing interferon-gamma (IFNγ) and interleukin-2 (IL-2) production while suppressing Th2 cytokines (IL-4, IL-10) [5]. In the colorectal cancer trial, treatment responders showed 4.1-fold higher IFNγ⁺ tumor-specific T cells versus controls (p = 0.003) [5]. This Th1 bias enhances macrophage activation and cytotoxic T lymphocyte (CTL) priming against tumor-associated antigens.

Dendritic Cell Priming and Antigen Presentation Enhancement

Treg depletion removes suppression of dendritic cell (DC) maturation, allowing increased expression of co-stimulatory molecules CD80/CD86 [5]. Cyclophosphamide-treated patients exhibited 2.3-fold higher DC-mediated T cell proliferation in mixed lymphocyte reactions (p = 0.02) [5]. Enhanced antigen presentation correlates with elevated serum levels of the DC-activating cytokine FLT3 ligand (135 pg/mL → 289 pg/mL) [5].

Cyclophosphamide represents a quintessential example of a prodrug requiring metabolic activation to exert its therapeutic effects. The primary site of this metabolic transformation occurs in the liver, where the complex cytochrome P450 enzyme system orchestrates the conversion of the pharmacologically inactive parent compound into its active metabolites [1]. This hepatic activation process is fundamental to the therapeutic efficacy of cyclophosphamide, as the parent compound itself lacks direct cytotoxic activity and must undergo biotransformation to generate the DNA-alkylating species responsible for its anticancer effects [2].

The hepatic cytochrome P450 system represents a sophisticated enzymatic network comprising multiple isoforms, each contributing to the overall metabolic capacity for cyclophosphamide activation. Studies have demonstrated that approximately 70-80% of administered cyclophosphamide undergoes hepatic metabolism, with the liver serving as the predominant site of bioactivation [2] [3]. The initial hydroxylation reaction at the carbon-4 position of the oxazaphosphorine ring produces 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomeric form, aldophosphamide [4] [5]. This equilibrium is critical for subsequent metabolic transformations and ultimately determines the formation of the cytotoxic phosphoramide mustard species [6] [7].

The hepatic activation process involves multiple cytochrome P450 isoforms, including CYP2A6, CYP2B6, CYP3A4, CYP3A5, CYP2C9, CYP2C18, and CYP2C19 [8] [9]. Among these enzymes, CYP2B6 demonstrates the highest catalytic activity toward cyclophosphamide, establishing it as the primary catalyst for the initial bioactivation step [2] [10]. The multi-enzyme nature of cyclophosphamide metabolism provides both redundancy and complexity to the activation process, contributing to the substantial inter-individual variability observed in cyclophosphamide pharmacokinetics [11] [12].

CYP2B6 Isoform Specificity in 4-Hydroxylation

The cytochrome P450 2B6 isoform demonstrates remarkable specificity and catalytic efficiency in the 4-hydroxylation of cyclophosphamide, establishing it as the principal enzyme responsible for the initial bioactivation step [10] [13]. This isoform specificity has profound implications for cyclophosphamide metabolism, as CYP2B6 accounts for the majority of the enzymatic activity directed toward 4-hydroxylation under physiological conditions [8] [11]. The enzyme exhibits distinct kinetic parameters when catalyzing cyclophosphamide transformation, with apparent Km values typically ranging from 3-4 millimolar and intrinsic clearance values that vary significantly based on enzyme expression levels and cofactor availability [10] [11].

The molecular basis for CYP2B6 specificity in cyclophosphamide metabolism relates to the unique structural characteristics of the enzyme's active site, which accommodates the oxazaphosphorine ring system with high affinity [14]. This structural complementarity enables efficient substrate binding and optimal positioning for the hydroxylation reaction at the carbon-4 position. The enzyme demonstrates substrate selectivity not only for cyclophosphamide but also for related oxazaphosphorine compounds, suggesting a specific recognition mechanism for this class of chemotherapeutic agents [14] [15].

Genetic polymorphisms in the CYP2B6 gene significantly influence the enzyme's catalytic activity toward cyclophosphamide. The most prevalent variant, CYP2B6*6, which contains the Q172H and K262R amino acid substitutions, occurs at frequencies ranging from 15% to over 60% in different populations [14]. This variant demonstrates altered expression levels due to aberrant splicing, resulting in reduced hepatic enzyme content [16] [14]. However, the functional consequences of these genetic variations are complex and substrate-dependent, with some studies reporting increased catalytic activity per enzyme molecule despite reduced overall expression [8] [16].

The CYP2B6 enzyme system exhibits remarkable inducibility, particularly following cyclophosphamide administration itself. This autoinduction phenomenon represents a unique feature of cyclophosphamide metabolism, where the drug enhances its own activation through upregulation of CYP2B6 expression [8] [16]. The induction process typically occurs within 24 hours of cyclophosphamide administration and can persist for several days, leading to enhanced metabolic clearance during repeated dosing regimens [8]. This temporal change in enzymatic activity has significant implications for dosing strategies and contributes to the non-linear pharmacokinetics observed with cyclophosphamide therapy [17] [18].

Studies utilizing specific CYP2B6 inhibitors have further confirmed the central role of this isoform in cyclophosphamide metabolism. Triethylenethiophosphoramide, a potent and selective CYP2B6 inhibitor, significantly reduces cyclophosphamide 4-hydroxylation activity in human liver microsomes, providing pharmacological evidence for the enzyme's specificity [13]. The inhibitor demonstrates Ki values of approximately 4.8-6.2 micromolar, which fall within the therapeutic plasma concentration range, suggesting potential clinical relevance for drug-drug interactions [13].

The influence of cytochrome P450 oxidoreductase on CYP2B6 activity represents another critical factor in cyclophosphamide metabolism. This flavoprotein serves as the electron donor for all microsomal cytochrome P450 reactions and can become rate-limiting for rapidly metabolized substrates [10] [11]. Studies have demonstrated a strong correlation between the ratio of cytochrome P450 oxidoreductase to CYP2B6 and the intrinsic clearance of cyclophosphamide, with higher ratios resulting in increased metabolic activity [10]. This relationship underscores the importance of cofactor availability in determining overall metabolic capacity and contributes to the inter-individual variability in cyclophosphamide pharmacokinetics [11].

Aldophosphamide Spontaneous Degradation Kinetics

The spontaneous degradation of aldophosphamide represents a critical and rate-limiting step in cyclophosphamide's mechanism of action, as this process generates the ultimate cytotoxic species responsible for the drug's therapeutic effects [4] [6]. Aldophosphamide, formed through the tautomeric equilibrium with 4-hydroxycyclophosphamide, undergoes spontaneous β-elimination to produce phosphoramide mustard and acrolein in a non-enzymatic reaction that depends on specific chemical conditions and catalytic factors [6] [7]. This degradation process follows first-order kinetics with respect to aldophosphamide concentration, but exhibits complex dependency on buffer composition, pH, and the presence of bifunctional catalysts [6].

The kinetic parameters of aldophosphamide degradation have been extensively characterized under various experimental conditions. In phosphate buffer systems, the reaction follows first-order kinetics with rate constants of approximately 0.126 min⁻¹ at pH 8.0 and 37°C in 0.5 M phosphate buffer [6]. The degradation rate demonstrates significant sensitivity to buffer composition, with phosphate serving as an efficient bifunctional catalyst for the β-elimination reaction [6]. The reaction rate shows first-order dependency on phosphate concentration, with pseudo-first-order rate constants of 0.045 M⁻¹ min⁻¹ for monobasic phosphate and 0.256 M⁻¹ min⁻¹ for dibasic phosphate [6].

The pH dependence of aldophosphamide degradation reflects the ionization state of the phosphate buffer system rather than direct acid-base catalysis. The reaction rate varies with pH primarily through changes in the relative concentrations of monobasic and dibasic phosphate species, with dibasic phosphate demonstrating approximately 5-fold higher catalytic efficiency compared to monobasic phosphate [6]. This pH sensitivity has important implications for the intracellular environment where aldophosphamide degradation occurs, as variations in cellular pH can significantly influence the rate of phosphoramide mustard formation [6].

The requirement for bifunctional catalysts in aldophosphamide degradation represents a unique aspect of cyclophosphamide's mechanism of action. While phosphate demonstrates high catalytic efficiency, other bifunctional species including glucose-6-phosphate and bicarbonate can also facilitate the β-elimination reaction, albeit with lower efficiency [6]. This dependence on bifunctional catalysts suggests that the intracellular concentration of these species may serve as an important determinant of cyclophosphamide's cytotoxic potential and contribute to the drug's selectivity for different cell types [6].

The extremely short half-life of aldophosphamide in biological systems, typically less than 3 minutes in plasma, reflects the rapid and spontaneous nature of this degradation process [19] [20]. This instability presents significant analytical challenges for pharmacokinetic studies but also ensures rapid conversion to the active phosphoramide mustard species once aldophosphamide is formed [19]. The transient nature of aldophosphamide has been confirmed through nuclear magnetic resonance spectroscopy studies, which demonstrate that the compound exists only briefly as an intermediate in the reaction sequence [7].

Temperature effects on aldophosphamide degradation kinetics reveal significant thermal sensitivity, with higher temperatures accelerating the spontaneous breakdown process [21]. This temperature dependence contributes to the variation in cyclophosphamide activation observed between different physiological conditions and may influence the drug's efficacy in tissues with varying metabolic activity and temperature profiles [21]. The activation energy for the degradation process suggests that modest temperature changes can result in substantial alterations in the rate of phosphoramide mustard formation [21].

The competitive nature of aldophosphamide metabolism presents a critical branch point in cyclophosphamide's metabolic pathway. Aldophosphamide can undergo either spontaneous degradation to form the cytotoxic products or enzymatic oxidation by aldehyde dehydrogenase to form the inactive metabolite carboxyphosphamide [4] [21]. The relative rates of these competing processes determine the overall cytotoxic potential of cyclophosphamide and contribute to the drug's selectivity for different cell types based on their aldehyde dehydrogenase expression levels [4] [22].

Tissue-Specific Metabolic Competence

The metabolic competence for cyclophosphamide varies dramatically across different tissues, creating a complex landscape of activation and detoxification that ultimately determines the drug's therapeutic efficacy and toxicity profile [1] [23]. While the liver serves as the primary site of cyclophosphamide bioactivation, extrahepatic tissues demonstrate varying degrees of metabolic capacity that can influence local drug effects and contribute to tissue-specific toxicity patterns [1] [24]. This tissue-specific variation in metabolic competence represents a fundamental aspect of cyclophosphamide's pharmacology and has important implications for understanding both therapeutic response and adverse effects [23] [25].

Hepatic tissue demonstrates the highest metabolic competence for cyclophosphamide activation, with liver microsomes showing robust cytochrome P450 activity capable of converting the prodrug to its active metabolites [1] [26]. The liver's metabolic capacity is attributed to the high expression levels of key cytochrome P450 enzymes, particularly CYP2B6, CYP2C9, and CYP3A4, along with abundant cofactor availability including NADPH and cytochrome P450 reductase [2] [26]. Studies using hepatic cytochrome P450 reductase null mice have confirmed the central role of liver metabolism in cyclophosphamide disposition, with these animals showing over 6-fold reduction in intrinsic clearance compared to wild-type controls [26].

Extrahepatic tissues demonstrate variable but generally lower metabolic competence for cyclophosphamide activation. Kidney tissue shows modest cytochrome P450 activity, which may contribute to the formation of nephrotoxic metabolites following cyclophosphamide administration [23]. Lung tissue exhibits detectable metabolic activity, though substantially lower than hepatic tissue, while intestinal tissue demonstrates some capacity for cyclophosphamide metabolism [24] [23]. The differential expression of cytochrome P450 enzymes across these tissues creates a gradient of metabolic competence that influences local drug activation and toxicity patterns [24].

The brain represents a tissue with particularly low metabolic competence for cyclophosphamide activation, which has important implications for central nervous system penetration and neurotoxicity [27]. Despite this limited metabolic capacity, cyclophosphamide and its metabolites can cross the blood-brain barrier and accumulate in brain tissue, where they may contribute to neurotoxic effects [27] [28]. The low metabolic competence of brain tissue means that systemically formed metabolites, rather than locally activated drug, are likely responsible for central nervous system toxicity [27].

Tumor tissue metabolic competence varies significantly depending on the tumor type and its inherent metabolic characteristics. Some tumor types demonstrate measurable cytochrome P450 activity, while others show minimal metabolic capacity for cyclophosphamide activation [29] [28]. Interestingly, studies have shown that tumor tissue can accumulate higher concentrations of cyclophosphamide compared to normal tissue, suggesting preferential distribution rather than enhanced local activation [28]. This accumulation pattern may contribute to the drug's therapeutic selectivity, as tumor cells may be exposed to higher concentrations of both parent drug and circulating active metabolites [28].

The concept of metabolic competence extends beyond simple enzyme expression to include the availability of cofactors and the balance between activation and detoxification pathways. Tissues with high aldehyde dehydrogenase activity, such as hematopoietic stem cells, demonstrate enhanced capacity for detoxifying cyclophosphamide metabolites through conversion of aldophosphamide to inactive carboxyphosphamide [4] [22]. This detoxification capability contributes to the relative resistance of these cells to cyclophosphamide toxicity and has implications for the drug's use in conditioning regimens for hematopoietic stem cell transplantation [4] [22].

Tumor Microenvironment Redox State Influences

The redox state of the tumor microenvironment exerts profound influence on cyclophosphamide metabolism and efficacy, creating a complex interplay between oxidative stress, metabolic activation, and therapeutic response [30] [27]. The tumor microenvironment typically exhibits altered redox homeostasis compared to normal tissue, characterized by elevated reactive oxygen species production, altered antioxidant capacity, and dysregulated redox signaling pathways [31] [32]. These redox alterations can significantly influence cyclophosphamide's metabolic fate and contribute to both therapeutic efficacy and resistance mechanisms [30] [32].

The oxidative environment within tumors affects multiple aspects of cyclophosphamide metabolism, beginning with the initial activation step. Enhanced oxidative stress in tumor tissue can influence cytochrome P450 enzyme activity and stability, potentially altering the rate of 4-hydroxycyclophosphamide formation [27] [32]. The presence of elevated hydrogen peroxide and other reactive oxygen species in the tumor microenvironment can also directly interact with cyclophosphamide metabolites, potentially modifying their stability and activity [31] [32]. These redox-mediated interactions create a dynamic system where the tumor's oxidative state influences drug activation and subsequent cytotoxic effects [32].

The Nuclear Factor Erythroid 2-Related Factor 2 pathway, a master regulator of cellular antioxidant responses, plays a crucial role in determining cellular sensitivity to cyclophosphamide in the tumor microenvironment [27] [32]. Cyclophosphamide treatment can modulate Nuclear Factor Erythroid 2-Related Factor 2 signaling, leading to altered expression of antioxidant enzymes and changes in cellular redox balance [27]. This modulation can have bidirectional effects on drug efficacy, as enhanced antioxidant capacity may provide protection against cyclophosphamide-induced oxidative damage, while oxidative stress can potentiate cytotoxic effects through multiple mechanisms [27] [32].

The heme oxygenase-1 enzyme system represents a particularly important component of the tumor microenvironment's redox regulation that influences cyclophosphamide efficacy [32]. Studies have demonstrated that cyclophosphamide can induce ferroptosis, a form of programmed cell death dependent on iron accumulation and oxidative stress, through activation of the Nuclear Factor Erythroid 2-Related Factor 2/heme oxygenase-1 pathway [32]. This ferroptotic mechanism adds another dimension to cyclophosphamide's cytotoxic effects and may contribute to the drug's efficacy in certain tumor types [32]. The induction of heme oxygenase-1 can enhance cyclophosphamide-mediated tumor inhibition both in vitro and in vivo, suggesting that redox modulation represents a viable strategy for enhancing therapeutic efficacy [32].

The tumor microenvironment's inflammatory state, characterized by the presence of tumor-associated macrophages and myeloid-derived suppressor cells, contributes to redox alterations that influence cyclophosphamide metabolism [30] [31]. These immune cells produce substantial amounts of reactive oxygen species through NADPH oxidase activity, creating localized regions of oxidative stress that can affect drug activation and efficacy [31]. The production of hydrogen peroxide by these cells can create an immunosuppressive environment that may influence the overall therapeutic response to cyclophosphamide [31].

Metronomic cyclophosphamide therapy, administered at low continuous doses, demonstrates particular sensitivity to tumor microenvironment redox state [30]. This dosing strategy appears to modulate the tumor microenvironment through effects on regulatory T cells, angiogenesis, and transforming growth factor-β signaling [30]. The redox state of the tumor microenvironment influences these processes, with oxidative stress affecting transforming growth factor-β receptor expression and downstream signaling pathways [30]. Low-dose cyclophosphamide can restore immune function by increasing CD4⁺/CD8⁺ T cell ratios and depleting regulatory T cells, effects that are influenced by the local redox environment [30].

The interaction between cyclophosphamide and the tumor microenvironment's redox state also affects drug resistance mechanisms. Tumor cells with elevated glutathione levels or enhanced glutathione S-transferase activity demonstrate increased resistance to cyclophosphamide through enhanced detoxification of reactive metabolites [33] [34]. The redox state of the tumor microenvironment can influence the expression and activity of these detoxification systems, creating a dynamic relationship between oxidative stress and drug resistance [33] [34]. Understanding these redox-mediated resistance mechanisms is crucial for developing strategies to overcome cyclophosphamide resistance and enhance therapeutic efficacy [33].

Metabolic ParameterHepatic TissueTumor TissueKidney TissueBrain Tissue
CYP2B6 ExpressionHigh [1] [26]Variable [29] [28]Low [23]Very Low [27]
4-Hydroxylation Rate0.78 μM/min [17]<0.1 μM/min [29]0.05 μM/min [23]<0.01 μM/min [27]
Km Value247 μM [17]>500 μM [29]400 μM [23]>800 μM [27]
Intrinsic Clearance3.2 mL/min [17]0.2 mL/min [29]0.1 mL/min [23]<0.05 mL/min [27]
Aldehyde Dehydrogenase ActivityModerate [21]Low [22]High [22]Low [27]
Drug AccumulationModerate [28]High [28]Low [28]Low [28]

The metabolic competence data presented in this table illustrates the dramatic tissue-specific variation in cyclophosphamide metabolism. Hepatic tissue demonstrates the highest enzymatic activity and metabolic capacity, while extrahepatic tissues show progressively lower competence for drug activation. The tumor microenvironment's unique redox state adds another layer of complexity to these metabolic patterns, influencing both drug activation and resistance mechanisms through multiple pathways involving oxidative stress, antioxidant systems, and immune cell interactions.

Physical Description

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent.
White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline]
Solid
FINE WHITE CRYSTALLINE POWDER.

Color/Form

LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION
Crystalline solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.0248201 g/mol

Monoisotopic Mass

260.0248201 g/mol

Boiling Point

336 °C

Flash Point

113 °C c.c.

Heavy Atom Count

14

Taste

Slightly bitter

Density

1.48 g/cm³

Odor

Odorless

Decomposition

When heated to decomposition it emits highly toxic fumes of /phosphorus oxides, nitrogen oxides, & hydrogen chloride/.
The rate constant for decomp of cyclophosphamide when constituted with benzyl alcohol-preserved bacteriostatic water for injection is significantly higher than with sterile water for injection. It was suggested that benzyl alcohol may catalyze somewhat the decomp of cyclophosphamide the rate of decomp is independent of pH over the range of 2-10.

Melting Point

106 to 113 °F (NTP, 1992)
48-49
49.5-53 °C
41 - 45 °C
49.5 - 53 °C

UNII

8N3DW7272P
6UXW23996M

Related CAS

6055-19-2 (monohydrate)
50-18-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H350 (99.02%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cyclophosphamide is indicated for the treatment of malignant lymphomas, multiple myeloma, leukemias, mycosis fungoides (advanced disease), neuroblastoma (disseminated disease), adenocarcinoma of the ovary, retinoblastoma, and carcinoma of the breast. It is also indicated for the treatment of biopsy-proven minimal change nephrotic syndrome in pediatric patients.
Treatment of all malignant neoplasms
Treatment of malignant diseases

Livertox Summary

Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents, Alkylating Agents

Therapeutic Uses

Alkylating Agents; Antineoplastic Agents, Alkylating; Antirheumatic Agents; Carcinogens; Immunosuppressive Agents; Mutagens; Teratogens
MEDICATION (VET): ... CYTOTOXIC AGENT FOR CARCINOMA, LEUKOSIS, ADENOMA, FIBROMA, & MIXED MAMMARY TUMORS OF DOGS ... MYCOTIC DERMATITIS ... OF SHEEP & TRYPANOSOMIASIS ... OF CATTLE ... ALSO ... CYTOTOXIC ... & IMMUNOSUPPRESSIVE IN RATS ... AGAINST EXPTL ALLERGIC ENCEPHALOMYELITIS.
The clinical spectrum of activity for cyclophosphamide is very broad. It is an essential component of many effective drug combinations for non-Hodgkin's lymphomas. Complete remissions & presumed cures have been reported when cyclophosphamide was given as a single agent for Burkitt's lymphoma. It is frequently used in combination with methotrexate (or doxorubicin) & fluorouracil as adjuvant therapy after surgery for carcinoma of the breast. Notable advantages of this drug are the availability of the oral route of admin & the possibility of giving fractionated doses over prolonged periods. For these reasons it possesses a versatility of action that allows an intermediate range of use, between that of the highly reactive iv mechlorethamine & that of oral chlorambucil. Beneficial results have been obtained in multiple myeloma; chronic lymphocytic leukemia; carcinomas of the lung, breast, cervix, & ovary; & neuroblastoma, retinoblastoma, & other neoplasms of childhood. Because of its potent immunosuppressive properties, cyclophosphamide has received considerable attention for the control of organ refection after transplantation & in nonneoplastic disorders associated with altered immune reactivity, including Wegener's granulomatosis, rheumatoid arthritis, & the nephrotic syndrome in children.
Furosemide may improve, renal blood flow, decrease resorption of sodium and chloride, and increase free water excretion. The initial dose of furosemide is 2 mg/kg, IV. This dosage can be doubled or tripled if urine output does not increase within 1 hr. However, if there is no response to 6 mg/kg, another approach should be tried. If effective, furosemide can be given parenterally at 2 mg/kg, tid., to maintain a diuresis.
For more Therapeutic Uses (Complete) data for CYCLOPHOSPHAMIDE (30 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.
The chemotherapeutic alkylating agents have in common the property of becoming strong electrophiles through the formation of carbonium ion intermediates or of transition complexes with the target molecules. These reactions result in the formation of covalent linkages by alkylation of various nucleophilic moieties such as phosphate, amino, sulfhydryl, hydroxyl, carboxyl, & imidazole groups. The chemotherapeutic & cytotoxic effects are directly related to the alkylation of DNA. The 7 nitrogen atom of guanine is particularly susceptible to the formation of a covalent bond with bifunctional alkylating agents & may well represent the key target that determines their biological effects. It must be appreciated, however, that other atoms in the purine & pyrimidine bases of DNA- particularly, the 1 & 3 nitrogens of adenine, the 3 nitrogen of cytosine, & the 6 oxygen of guanine- also may be alkylated, as will be the phosphate atoms of the DNA chains & amino & sulfhydryl groups of proteins. /Alkylating agents/
Cyclophosphamide can be used to cause immunologically mediated regression of the immunogenic, cyclophosphamide-resistant L5178Y lymphoma in syngeneic and semisyngeneic mice (B6D2F1 (C57BL/6 x DBA/2) females). In order to cause tumor regression it was necessary to give cyclophosphamide (125-200 mg/kg of body wt, iv shortly before or shortly after tumor implantation. Regardless of whether cyclophosphamide was given before or after tumor implantation, tumor regression was associated with the presence in the spleen of an incr number of Lyt-2+ T-cells capable of passively transferring immunity to tumor bearing recipients. This augmented level of immunity was sustained throughout the period of tumor regression. In contrast, a lower level of concomitant immunity generated by control tumor bearers decayed after day 12 of tumor growth. Because the therapeutic effect of cyclophosphamide could be inhibited by passive transfer of L3T4+ T-cells from normal donor mice it is apparent that the therapeutic effect of cyclophosphamide is based on its ability to preferentially destroy L3T4+ suppressor T-cells. These putative precursor suppressor T-cells were regenerated 4 days after being destroyed by cyclophosphamide.
These studies enable the pattern of emesis and nausea for 3 days following high-dose cyclophosphamide to be described and give some insight into the mechanisms of emesis which may be operating. Nausea and vomiting induced by cyclophosphamide-based chemotherapy has long latency of onset (8-13 hr) and continues for at least 3 days. These findings are of particular importance as many of these patients receive chemotherapy as outpatients and emphasize the need for appropriate anti-emetic prophylaxis for patients at home. Ondansetron was extremely effective over this time in the control of emesis and nausea. These results suggest that high-dose cyclophosphamide-induced emesis over days 1-3 is largely mediated via 5-hydroxytryptamine (5-HT) and 5-HT3 receptors.
The most likely mechanism by which cyclophosphamide augments immune responses relates to preferential elimination of suppressor and relative sparing of effector and helper cells. Thus, precursors and mature murine suppressor cells are very sensitive to cyclophosphamide whereas the mature effector cells are relatively insensitive ... . Cyclophosphamide induced immunological regression of murine leukemia is reversed by the infusion of normal spleen cells as a source of precursors of suppressor cells ... . Memory and helper T cells are relatively resistant to the cytotoxic effect of cyclophosphamide ... . NK activity against YAC lymphoma targets by non T and non B cells is depressed by cyclophosphamide ... .

Vapor Pressure

0.0000445 [mmHg]
Vapor pressure, Pa at 25 °C: 0.006 (calculated)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

6055-19-2

Absorption Distribution and Excretion

After oral administration, peak concentrations occur at one hour.
Cyclophosphamide is eliminated primarily in the form of metabolites. 10-20% is excreted unchanged in the urine and 4% is excreted in the bile following IV administration.
30-50 L
Total body clearance = 63 ± 7.6 L/kg.
Cyclophosphamide is well absorbed orally.
PLACENTAL TRANSFER OF (14)CARBON-CYCLOPHOSPHAMIDE HAS BEEN DEMONSTRATED IN MICE; AND A POSITIVE CORRELATION BETWEEN THE ALKYLATION OF EMBRYONIC DNA AND PRODUCTION OF CONGENITAL ABNORMALITIES IN MICE HAS BEEN REPORTED. A SIMILAR CORRELATION HAS BEEN FOUND FOR NUCLEAR-DNA-DEPENDENT RNA POLYMERASES IN RAT EMBRYOS. IN MOST SPECIES, CYCLOSPHSPHAMIDE IS RAPIDLY ABSORBED, METABOLIZED AND EXCRETED. IN RATS, THE SPECIFIC ACTIVITY IN TISSUES IS HIGHEST WITHIN 20-30 MIN FOLLOWING IP INJECTION; UP TO 75% OF THE RADIOACTIVITY IS EXCRETED WITHIN 5-8 HR. /MONOHYDRATE/
AFTER ITS IV INJECTION, THE DRUG IS RAPIDLY ABSORBED FROM THE BLOOD. IN PATIENTS RECEIVING 6.7-80 MG/KG BODY WT PER DAY OF RING LABELLED CYCLOPHOSPHAMIDE, RADIOACTIVITY WAS DISTRIBUTED RAPIDLY TO ALL TISSUES: ITS HALF LIFE IN THE PLASMA WAS 6.5 HOURS. NO RADIOACTIVITY WAS FOUND IN THE EXPIRED AIR OR FECES. RECOVERY OF RADIOACTIVITY IN URINE HAS BEEN REPORTED TO BE BETWEEN 50-68%, MAINLY IN THE FORM OF CARBOXYPHOSPHAMIDE AND PHOSPHORAMIDE MUSTARD; 10-40% OF THE DRUG WAS EXCRETED UNCHANGED; AND 56% OF THE REACTIVE METABOLITES WERE BOUND TO PLASMA PROTEINS. /MONOHYDRATE/
In a cross sectional study, the urine of 20 hospital workers occupationally exposed to cyclophosphamide and 21 unexposed controls was monitored for excretion of cyclophosphamide. During the week in which samples were collected, most of the workers handled cyclophosphamide fewer than 5 times and the amount handled each time ranged from 100-1000 mg (mean + or - 350 mg). All workers claimed to have taken regular safety precautions; ie, at least wearing gloves during handling. The drug was identified in 5 cases (range: 0.7-2.5 ug cyclophosphamide excreted/24 hr urine). A clear relationship between cyclophosphamide handling and urinary detection was shown. 4 of 5 persons with detectable urinary cyclophosphamide had handled cyclophosphamide 10 times or more during the week.
For more Absorption, Distribution and Excretion (Complete) data for CYCLOPHOSPHAMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism and activation occurs at the liver. 75% of the drug is activated by cytochrome P450 isoforms, CYP2A6, 2B6, 3A4, 3A5, 2C9, 2C18, and 2C19. The CYP2B6 isoform is the enzyme with the highest 4-hydroxylase activity. Cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein. Cyclophosphamide appears to induce its own metabolism which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration.
... /Cyclophosphamide/ is activated by the hepatic cytochrome P450 system. Cyclophosphamide is first converted to 4-hydroxycyclophosphamide, which is in a steady state with the acyclic tautomer aldophosphamide. In vitro studies with human liver microsones & cloned P450 isoenzymes have shown that cyclophosphamide is activated by the CYP2B group of P450 isoenzymes... . 4-hydroxycyclophosphamide may be oxidized further by aldehyde oxidase either in liver or in tumor tissue & perhaps by other enzymes, yielding the metabolites carboxyphosphamide & 4-ketocyclophsphamide, neither of which possesses significant biological activity. It appears that hepatic damage is minimized by theses secondary reactions, whereas significantl amoutns of the active metabolies, such as 4-hydroxycyclophosphamide & its tautomer, aldophosphamed, are transported to the target sites by the circulatory system. In tumor cells, the aldophosphamide cleaves spontaneously, generating stoichiometric amounts of phosphoramide mustard & acrolein. The former is believed to be responsible for antitumor effects. The latter cmpd may be responsible for the hemorrhagic cystitis seen during therapy with cyclophosphamide. Cystitis can be reduced in intensity or prevented by the pareneteral admin of mesna, a sulfhydryl cmpd that reacts readily with acrolein in the acid environment of the urinary tract. ... Urinary & fecal recovery of unchanged cyclophosphamide is minimal after iv admin. Maximal concns in plasma are achieved 1 hr after oral admin, & the half-life in plasma is about 7 hr.
SHEEP WERE ORALLY DOSED WITH CYCLOPHOSPHAMIDE. IN COLLECTED URINE, 2 METABOLITES WERE OBSERVED AND CHARACTERIZED AS O-(2-CARBOXYETHYL)-N,N-BIS (2-CHLOROETHYL)PHOSPHORODIAMIDATE & 2-(BIS (2-CHLOROETHYL)AMINO)TETRAHYDRO-2H-1,3,2-OXAZOPHOSPHORINE 2,4-DIOXIDE (4-KETOCYCLOPHOSPHAMIDE).
A REACTIVE METABOLITE, N,N-BIS-(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID, WHICH POSSESSES POTENT ALKYLATING & CYTOTOXIC PROPERTIES, HAS RECENTLY BEEN ISOLATED FROM THE OXYGENATION PRODUCTS OF CYCLOPHOSPHAMIDE AND MOUSE LIVER MICROCHROMOSOMES.
Cyclophosphamide is well absorbed orally, and peak plasma levels appear about one hour after oral use. It is also administered intravenously. This drug is metabolized in the liver to the cytotoxic metabolite, 4-hydroxycyclophosphamide, which is in equilibrium with the acyclic tautomer, aldophosphamide. Although the major fraction of these metabolites is oxidized further to inactive products, some aldophosphamide is converted to phophoramidemustard, which alkylates DNA, and to acrolein.
For more Metabolism/Metabolites (Complete) data for CYCLOPHOSPHAMIDE (8 total), please visit the HSDB record page.
Metabolism and activation occurs at the liver. 75% of the drug is activated by cytochrome P450 isoforms, CYP2A6, 2B6, 3A4, 3A5, 2C9, 2C18, and 2C19. The CYP2B6 isoform is the enzyme with the highest 4-hydroxylase activity. Cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein. Cyclophosphamide appears to induce its own metabolism which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration. Route of Elimination: Cyclophosphamide is eliminated primarily in the form of metabolites. 10-20% is excreted unchanged in the urine and 4% is excreted in the bile following IV administration. Half Life: 3-12 hours

Associated Chemicals

Cyclophosphamide monohydrate;6055-19-2

Wikipedia

Cyclophosphamide
Quinethazone

Drug Warnings

Appropriate caution is advised when the drug is considered for use in ... /nonneoplastic/ conditions, not only because of its acute toxic effects but also because of its high potential for inducing sterility, teratogenic effects, & leukemia. ... Administration of the drug should be interrupted at the first indication of dysuria or hematuria. The syndrome of inappropriate secretion of antidiuretic hormone (ADH) has been observed in patients receiving cyclophosphamide, usually at doses higher than 50 mg/kg. It is important to be aware of the possibility of water intoxication, since these patients are usually vigorously hydrated.
POTENTIAL ADVERSE EFFECTS ON FETUS: Various fetal malformations, especially skeletal defects and dysmorphic features, but other chemotherapeutic agents given concurrently. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: Transient neutropenia from cyclophosphamide with prednisone and vincristine. Potential mutagenicity, carcinogenicity, adverse effects on fetus. FDA Category: D (D = There is evidence of human fetal risk, but the potential benefits from use in pregnant women may be acceptable despite the potential risks (e.g., if the drug is needed in a life-threatening situation or for a serious disease for which safer drugs cannot be used or are ineffective.)) /from Table II/
Drugs that are Contraindicated during Breast-Feeding: Cyclophosphamide: Possible immune suppression; unknown effect on growth or association with carcinogenesis; neutropenia. /from Table 1./
THE DRUG IS MOST TOXIC TO THE HUMAN FETUS DURING 1ST 3 MO & CONGENITAL ABNORMALITIES HAVE BEEN DETECTED AFTER IV INJECTION OF LARGE DOSES TO PREGNANT WOMEN DURING THIS PERIOD OF PREGNANCY. /MONOHYDRATE/
For more Drug Warnings (Complete) data for CYCLOPHOSPHAMIDE (27 total), please visit the HSDB record page.

Biological Half Life

3-12 hours
Maximal concns in plasma are achieved 1 hr after oral admin, & the half-life in plasma is about 7 hr.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Cyclophosphamide can be prepared by treating N,N-bis(B-chloroethyl)-phosphamide dichloride with propanolamine in the presence of trimethylamine and dioxane.
Prepn: H. Arnold et al., Naturwiss 45, 64 (1957); eidem, Nature 181, 931 (1958); H. Arnold, F. Bourseaux, Angew Chem. 70, 539 (1958).

Analytic Laboratory Methods

SAMPLE MATRIX: IN FORMULATIONS. ASSAY PROCEDURES: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ULTRA-VIOLET DETECTION; KENSLER TT ET AL; J PHARM SCI 68: 172 (1979). GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTION; US PHARMACOPEIAL CONVENTION, INC. THE US PHARMACOPEIA, 15TH ED, ROCKVILLE, MD, PAGES 189-190. /FROM TABLE/
Method 3640A Gel Permeation Chromatography (GPC) Cleanup Procedure. Gel permeation chromatography with high performance liquid chromatography. No detection limit reported.
Estimation of nitrogen, phosphorus, or chloride content; colorimetric analysis, based on the intensity of a cobalt thiocyanate-cyclophosphamide complex or by use of 4-(4'-nitrobenzyl)pyridine after hydrolysis; titrimetric analysis, after precipitation of the digested material by quinoline and citric-molybdic acid solution; and infrared spectrometry (the method with the most specificity). Also gas-liquid chromatography and mass spectrometry.

Clinical Laboratory Methods

SAMPLE MATRIX: BLOOD AND URINE. ASSAY PROCEDURE: GAS CHROMATOGRAPHY WITH NITROGEN PHOSPHORUS DETECTION; WHITING B ET AL, BR J CLIN PHARMACOL 6: 373 (1978). THIN-LAYER CHROMATOGRAPHY WITH SCINTILLATION SPECTROMETRY; WAGNER T ET AL; CANCER RES 37: 2592 (1977).

Storage Conditions

Cyclophosphamide should be preserved in tight containers, at a temperature between 2 & 32 °C.
Protect from light.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

PRIOR TREATMENT WITH ALLOPURINOL SIGNIFICANTLY PROLONGS /THE HALF-LIFE OF CYCLOPHOSPHAMIDE/.
CYCLOPHOSPHAMIDE MAY ENHANCE NEUROMUSCULAR BLOCKADE PRODUCED BY SUCCINYLCHOLINE BY INHIBITING ITS METABOLISM.
THE ENZYME INHIBITOR SKF 525-A, WHICH INCREASES THE TERATOGENICITY OF CYCLOPHOSPHAMIDE, CAUSED AN INCREASE IN THE CONCN OF CYCLOPHOSPHAMIDE IN THE MOUSE EMBRYO & ALSO CAUSED A DECREASE IN METABOLITE FORMATION AFTER ADMIN OF CYCLOPHOSPHAMIDE TO PREGNANT MICE.
Cultured human osteosarcoma cell lines (OST strain and HT 1080) and specimens obtained during surgery on humans (osteosarcoma, malignant fibrous histiocytoma, rhabdomyosarcoma, epithelioid sarcoma, mesenchymal chondrosarcoma, synovial sarcoma, leiomyosarcoma, and malignant giant cell tumor) were used to study the synergistic effect of caffeine on anticancer drugs, including cyclophosphamide as its active form 4-hydroxyperoxycyclophosphamide. Cell concentrations were 10,000 per dish for the osteosarcoma strain, 50,000 per dish for the HT 1080 strain, and 100,000 to 500,000 for the fresh cells. After a 1 hour exposure of the cells to the anticancer agent, caffeine was added to the top layer for the subsequent 10 day to 3 week combined exposure. Treatment with 3.0 ug/ml (1/10 of the usual peak plasma concentration) cyclophosphamide alone showed colony inhibition of 14.2% in the OST strain and 8.5% in the HT 1080 strain. Addition of 0.2 mM caffeine showed synergism, 27.8% and 56.2% inhibition, respectively. When 2 mM caffeine was used with cyclophosphamide, colony inhibition was 57.1% in the OST strain. At a cyclophosphamide concentration of 0.3 ug/ml and either 0.2 or 2 mM caffeine, synergism still was observed. Using fresh human tumor specimens with cyclophosphamide alone (3.0 ug/ml) 4 of 18 specimens showed positive sensitivity. With 2 mM caffeine exposure in combination, 8 of 18 specimens (44.4%) showed a significant synergistic effect; of these, 7 showed positive sensitivity. An additive effect was observed in one specimen and a subadditive effect in 3 specimens. Continuous exposure to 0.2 mM caffeine in combination resulted in significant synergism in specimens. For comparison, caffeine alone at 0.2 mM produced colony inhibition of 9.2% (OST strain) and 12.5% (HT 10890 strain) in the cultured cells; at 2.0 mM, 15.0% (OST strain) and 100.0% (HT 1080 strain). In fresh sarcoma specimens, caffeine alone at 2 mM produced inhibition of 0.0% to 48.2% (mean, 19.1%) and there was no case with positive sensitivity.
For more Interactions (Complete) data for CYCLOPHOSPHAMIDE (29 total), please visit the HSDB record page.

Stability Shelf Life

AQ SOLN KEEPS FOR A FEW HR @ ROOM TEMP, BUT HYDROLYSIS OCCURS ABOVE 30 °C, REMOVES CHLORINE ATOMS; DARKENS ON EXPOSURE TO LIGHT /MONOHYDRATE/
SENSITIVE TO OXIDATION, MOISTURE ... /MONOHYDRATE/
Constitute solns should be used within 24 hr if stored at room temp or within 6 days if stored under refrigeration. When constituted with sterile water for injection or paraben-preserved bacteriostatic water for injection to a concn of 21 mg/ml, <1.5% cyclophosphamide decomposition will occur within 8 hr at 24-27 °C & within 6 days at 5 °C.

Dates

Last modified: 09-12-2023

Explore Compound Types